![molecular formula C8H9N3S B13882417 5-Methyl-2-thiophen-3-ylpyrazol-3-amine](/img/structure/B13882417.png)
5-Methyl-2-thiophen-3-ylpyrazol-3-amine
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Overview
Description
5-Methyl-2-thiophen-3-ylpyrazol-3-amine is a heterocyclic compound that contains both a thiophene and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The presence of sulfur and nitrogen atoms in the structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-thiophen-3-ylpyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . This reaction is mediated by silver and offers mild conditions, broad substrate scope, and excellent functional group tolerance.
Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents . This method provides good yields and can be performed under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-thiophen-3-ylpyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various alkylated or acylated derivatives.
Scientific Research Applications
5-Methyl-2-thiophen-3-ylpyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-thiophen-3-ylpyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by either activating or inhibiting these targets. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors that regulate inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene, which are used in anticancer and anti-atherosclerotic applications.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-bromopyrazole, which have various biological activities.
Uniqueness
5-Methyl-2-thiophen-3-ylpyrazol-3-amine is unique due to its combined thiophene and pyrazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-methyl-2-thiophen-3-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H9N3S/c1-6-4-8(9)11(10-6)7-2-3-12-5-7/h2-5H,9H2,1H3 |
InChI Key |
PVBVZVWRQNXFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CSC=C2 |
Origin of Product |
United States |
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